

IleRS-IN-1: A Chemical Probe for Interrogating Isoleucyl-tRNA Synthetase Function

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Compound of Interest				
Compound Name:	IleRS-IN-1			
Cat. No.:	B14763122	Get Quote		

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for the accurate attachment of isoleucine to its cognate tRNA, a fundamental step in protein synthesis. Its essential role in cell viability makes it an attractive target for the development of novel antimicrobial and therapeutic agents. **IleRS-IN-1** is a potent and selective chemical probe designed to inhibit IleRS, providing a valuable tool for studying the enzyme's function, validating it as a drug target, and screening for new inhibitors. This document provides detailed application notes and experimental protocols for the effective use of **IleRS-IN-1** in research and drug discovery settings.

Data Presentation

The following table summarizes the available quantitative data for **IleRS-IN-1**.

Parameter	Value	Species/Enzyme Source	Reference
Кі,арр	88 nM	Not specified in abstract	[1]

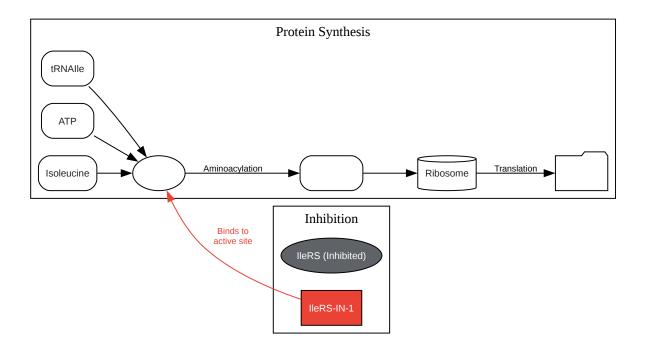


Mechanism of Action

IleRS-IN-1 is a competitive inhibitor of isoleucyl-tRNA synthetase.[2] It binds to the active site of the enzyme, preventing the binding of its natural substrate, isoleucine. This inhibition disrupts the aminoacylation process, leading to a cessation of protein synthesis and ultimately inhibiting cell growth. The phenyltriazole-functionalized sulfamate scaffold of **IleRS-IN-1** is designed to mimic the transition state of the aminoacyl-adenylate formation, a key step in the enzymatic reaction.[1]

Signaling Pathway and Experimental Workflow

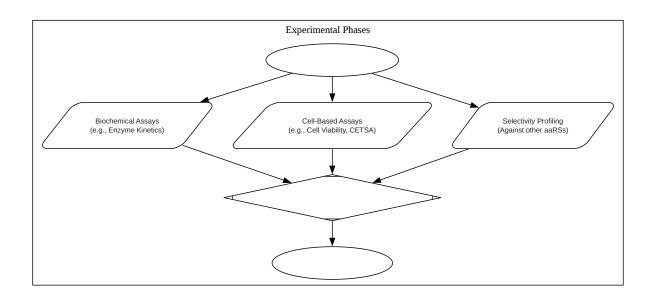
The following diagrams illustrate the IleRS signaling pathway and a general experimental workflow for studying IleRS inhibition.



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Caption: Mechanism of IleRS action and inhibition by IleRS-IN-1.





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Caption: General workflow for characterizing IleRS-IN-1.

Experimental Protocols Biochemical Assay: IleRS Enzyme Kinetics (Determination of Ki,app)

This protocol is a generalized procedure based on common methods for determining the inhibitory constant of aminoacyl-tRNA synthetase inhibitors.[1][3]

- a. Materials:
- · Purified recombinant IleRS enzyme



- IleRS-IN-1 (dissolved in DMSO)
- L-Isoleucine
- ATP
- tRNAlle
- [3H]-L-Isoleucine
- Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM β-mercaptoethanol, 10 mM KF)[3]
- Scintillation cocktail
- Filter paper (e.g., Whatman 3MM)
- Trichloroacetic acid (TCA) solution (5% w/v)
- Ethanol (70%)
- · Microcentrifuge tubes
- Liquid scintillation counter
- b. Procedure:
- Reaction Setup: Prepare a reaction mixture containing all components except the enzyme and [3H]-L-Isoleucine. This includes the reaction buffer, ATP, tRNAlle, and varying concentrations of IleRS-IN-1.
- Pre-incubation: Pre-incubate the reaction mixture with the IleRS enzyme for 5-10 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Initiation: Start the reaction by adding a mixture of L-Isoleucine and [3H]-L-Isoleucine.
- Time Points: At specific time intervals (e.g., 2, 5, 10, and 15 minutes), take aliquots of the reaction mixture and spot them onto the filter paper.



- Precipitation: Immediately immerse the filter papers in ice-cold 5% TCA to precipitate the tRNA and any attached radiolabeled isoleucine.
- Washing: Wash the filter papers three times with cold 5% TCA and once with 70% ethanol to remove any unincorporated [3H]-L-Isoleucine.
- Drying: Dry the filter papers completely.
- Scintillation Counting: Place each filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the amount of [3H]-Ile-tRNAlle formed over time for each inhibitor concentration. Determine the initial reaction velocities and use non-linear regression analysis (e.g., Michaelis-Menten kinetics with competitive inhibition) to calculate the Ki,app value.

Cell-Based Assay: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the direct binding of **IleRS-IN-1** to IleRS in a cellular context.[4][5][6][7]

- a. Materials:
- Cell line of interest (e.g., a bacterial or mammalian cell line)
- Cell culture medium and supplements
- **IleRS-IN-1** (dissolved in DMSO)
- Vehicle control (DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., PBS with protease inhibitors)
- PCR tubes or 96-well PCR plate
- Thermocycler



- Centrifuge
- SDS-PAGE equipment
- Western blotting equipment and reagents
- Primary antibody against IleRS
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate

b. Procedure:

- Cell Treatment: Treat cultured cells with either IleRS-IN-1 at various concentrations or the vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
- Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in a small volume of PBS.
- Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.
- Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
- Sample Preparation: Collect the supernatant and determine the protein concentration.
 Normalize the protein concentration across all samples.
- SDS-PAGE and Western Blotting: Separate the proteins in the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane.
- Immunodetection: Probe the membrane with a primary antibody specific for IleRS, followed by an HRP-conjugated secondary antibody.



- Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities for IleRS at each temperature and inhibitor concentration. Plot the relative amount of soluble IleRS as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of IleRS-IN-1 indicates target engagement. Isothermal dose-response curves can be generated by plotting the amount of soluble IleRS at a specific temperature against the inhibitor concentration.

Selectivity Profiling

To assess the selectivity of **IIeRS-IN-1**, its inhibitory activity should be tested against a panel of other aminoacyl-tRNA synthetases (aaRSs), particularly those with structurally similar amino acid binding pockets.

a. Procedure:

- Perform the biochemical enzyme kinetics assay described in Protocol 1 using a panel of purified aaRS enzymes (e.g., ValRS, LeuRS, TyrRS).
- Determine the Ki or IC50 values for IleRS-IN-1 against each of these enzymes.
- Compare the potency of IleRS-IN-1 against IleRS to its potency against other aaRSs to
 determine its selectivity profile. A significantly higher potency for IleRS indicates good
 selectivity.

Conclusion

IleRS-IN-1 is a valuable chemical probe for studying the function of isoleucyl-tRNA synthetase. The provided protocols for biochemical and cell-based assays offer a starting point for researchers to investigate the mechanism of action, target engagement, and selectivity of this inhibitor. Further characterization of its cellular activity and a broader selectivity profile will enhance its utility as a tool for dissecting the role of IleRS in various biological processes and for the development of novel therapeutics.



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